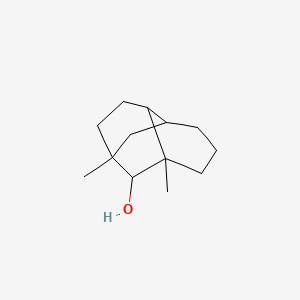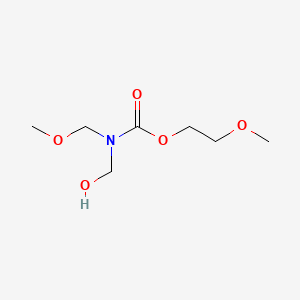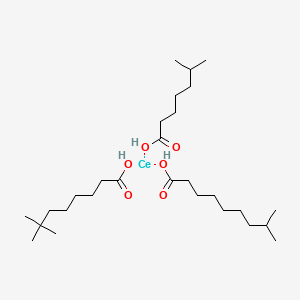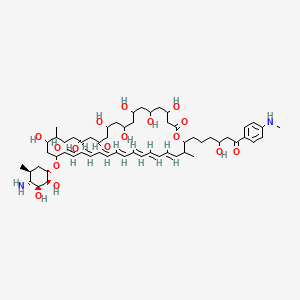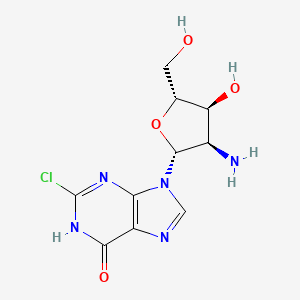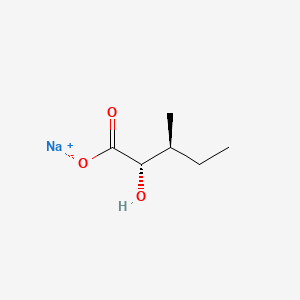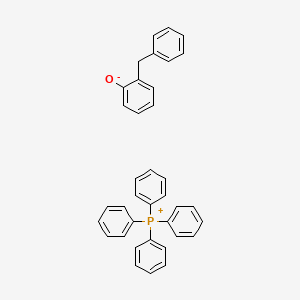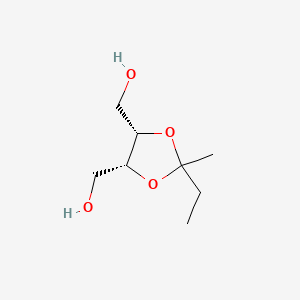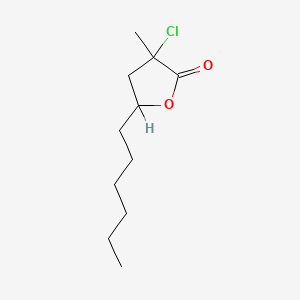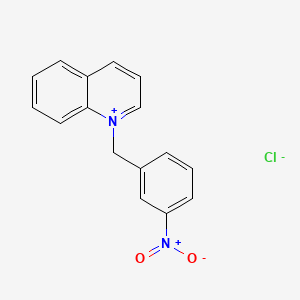
Carbamic acid, butyl-, heptyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, butyl-, heptyl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by its unique structure, which includes a butyl group attached to the nitrogen atom and a heptyl group attached to the oxygen atom of the carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, heptyl ester can be synthesized through the reaction of butylamine with heptyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butylamine+Heptyl chloroformate→Carbamic acid, butyl-, heptyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. The reaction of butylamine with heptyl chloroformate in the presence of a base is scaled up for industrial production. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, butyl-, heptyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form butylamine and heptyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of corresponding aldehydes or carboxylic acids.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Butylamine and heptyl alcohol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, butyl-, heptyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and reactivity.
作用機序
The mechanism of action of carbamic acid, butyl-, heptyl ester involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, making carbamates useful as temporary inhibitors in various biochemical processes.
類似化合物との比較
Carbamic acid, butyl-, heptyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Carbamic acid, ethyl-, propyl ester: Another carbamate with different alkyl groups, used in different industrial applications.
Carbamic acid, isopropyl-, butyl ester: Known for its use in pharmaceuticals and as a pesticide.
The uniqueness of this compound lies in its specific alkyl groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
1189-45-3 |
|---|---|
分子式 |
C12H25NO2 |
分子量 |
215.33 g/mol |
IUPAC名 |
heptyl N-butylcarbamate |
InChI |
InChI=1S/C12H25NO2/c1-3-5-7-8-9-11-15-12(14)13-10-6-4-2/h3-11H2,1-2H3,(H,13,14) |
InChIキー |
WPMZCTNYSTURSS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC(=O)NCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


